molecular formula C19H16N4O3S3 B2667506 N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1203275-52-8

N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2667506
CAS No.: 1203275-52-8
M. Wt: 444.54
InChI Key: GTWIRTGDLHEORR-UHFFFAOYSA-N
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Description

N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S3 and its molecular weight is 444.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

  • Thiazoles with sulfur-containing functional groups, similar to the compound , have been synthesized and studied for their photophysical properties. These compounds, including those with sulfenyl and sulfonyl groups, have potential applications in materials science, hazardous compound sensing, and biomolecular sciences due to their fluorescent properties (Murai, Furukawa, & Yamaguchi, 2018).

Antimalarial and Antiviral Applications

  • N-(phenylsulfonyl)acetamide derivatives, structurally related to the compound of interest, have been examined for their in vitro antimalarial activity and characterized for ADMET properties. These derivatives also showed potential as COVID-19 drugs in computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial Activities

  • Thiazole derivatives have been synthesized and shown to have significant activities against bacterial and fungal strains. These include N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides (Babu, Pitchumani, & Ramesh, 2013).

Anticancer Applications

  • Some thiazole derivatives, like N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, have been evaluated for their anticancer activity against various cancer cell lines, showing promising results in comparison to reference drugs (Ravinaik et al., 2021).

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S3/c1-11-20-15-9-13(5-8-17(15)28-11)21-18(24)16-10-27-19(23-16)22-12-3-6-14(7-4-12)29(2,25)26/h3-10H,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWIRTGDLHEORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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